methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Overview
Description
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a chlorine atom and a methyl ester group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (reflux).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0°C to room temperature).
Major Products Formed
Substitution: Various substituted pyrazole derivatives.
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active site of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)-2-methylpropanoate: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Contains a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to non-chlorinated analogs.
Properties
IUPAC Name |
methyl 3-(4-chloropyrazol-1-yl)-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHZEJLRGMALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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